3-fluoro-N-(2-fluorophenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-fluoro-N-(2-fluorophenyl)benzenesulfonamide, also known as FSBA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. FSBA is a sulfonamide derivative that contains two fluorine atoms in its structure, making it highly reactive and effective in various applications.
Wirkmechanismus
3-fluoro-N-(2-fluorophenyl)benzenesulfonamide labeling occurs through the formation of a covalent bond between the sulfonamide group of 3-fluoro-N-(2-fluorophenyl)benzenesulfonamide and the primary amine group of the target protein. This reaction is highly specific, as the sulfonamide group only reacts with primary amines and not other functional groups in proteins. The labeling process is irreversible, allowing for the long-term tracking of labeled proteins in cells and tissues.
Biochemical and Physiological Effects
3-fluoro-N-(2-fluorophenyl)benzenesulfonamide labeling has been shown to have minimal effects on the biochemical and physiological properties of labeled proteins. The labeling process does not affect protein function or stability, allowing for the accurate measurement of protein interactions and kinetics. Additionally, 3-fluoro-N-(2-fluorophenyl)benzenesulfonamide labeling has been shown to be non-toxic to cells, making it a safe and effective labeling technique.
Vorteile Und Einschränkungen Für Laborexperimente
3-fluoro-N-(2-fluorophenyl)benzenesulfonamide labeling offers several advantages over other labeling techniques. It is highly specific, allowing for the selective labeling of specific amino acid residues. The labeling process is irreversible, allowing for long-term tracking of labeled proteins. Additionally, 3-fluoro-N-(2-fluorophenyl)benzenesulfonamide labeling does not affect protein function or stability, making it suitable for studying protein interactions and kinetics. However, 3-fluoro-N-(2-fluorophenyl)benzenesulfonamide labeling also has limitations, including the requirement for primary amines in proteins and the potential for off-target labeling.
Zukünftige Richtungen
3-fluoro-N-(2-fluorophenyl)benzenesulfonamide labeling has shown great potential in scientific research, and future directions for its use include the development of new labeling techniques and the application of 3-fluoro-N-(2-fluorophenyl)benzenesulfonamide labeling in various fields, including drug discovery, proteomics, and cell biology. Additionally, the development of new 3-fluoro-N-(2-fluorophenyl)benzenesulfonamide derivatives with improved properties could expand the range of applications for this labeling technique.
Synthesemethoden
The synthesis of 3-fluoro-N-(2-fluorophenyl)benzenesulfonamide involves the reaction of 2-fluorobenzenesulfonyl chloride with aniline in the presence of a base such as triethylamine. The reaction mixture is then heated to form 3-fluoro-N-(2-fluorophenyl)benzenesulfonamide, which can be further purified through recrystallization. This method has been optimized to provide high yields of pure 3-fluoro-N-(2-fluorophenyl)benzenesulfonamide, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
3-fluoro-N-(2-fluorophenyl)benzenesulfonamide has been widely used in scientific research due to its ability to label proteins and peptides with high specificity. 3-fluoro-N-(2-fluorophenyl)benzenesulfonamide reacts with primary amines in proteins to form stable sulfonamide bonds, allowing for the selective labeling of specific amino acid residues. This labeling technique has been used in various applications, including protein structure determination, protein-protein interaction studies, and enzyme kinetics analysis.
Eigenschaften
Produktname |
3-fluoro-N-(2-fluorophenyl)benzenesulfonamide |
---|---|
Molekularformel |
C12H9F2NO2S |
Molekulargewicht |
269.27 g/mol |
IUPAC-Name |
3-fluoro-N-(2-fluorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H9F2NO2S/c13-9-4-3-5-10(8-9)18(16,17)15-12-7-2-1-6-11(12)14/h1-8,15H |
InChI-Schlüssel |
ZGYVCSSOXMPPRM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC(=C2)F)F |
Kanonische SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC(=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.